molecular formula C8H12N2O4 B12359667 Ethyl hexahydro-2,6-dioxo-4-pyrimidineacetate CAS No. 23994-67-4

Ethyl hexahydro-2,6-dioxo-4-pyrimidineacetate

Cat. No.: B12359667
CAS No.: 23994-67-4
M. Wt: 200.19 g/mol
InChI Key: RXHKVIRVWWXJDW-UHFFFAOYSA-N
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Description

Ethyl hexahydro-2,6-dioxo-4-pyrimidineacetate is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its bicyclic structure, which includes a pyrimidine ring fused with another ring. It has garnered significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl hexahydro-2,6-dioxo-4-pyrimidineacetate can be synthesized through various synthetic routes. One common method involves the [4 + 2] cycloaddition reactions of uracil with glyoxylate imines, which are generated in situ by the reaction of ethyl 2-oxoacetate with aryl amines. This reaction, under microwave irradiation, yields ethyl hexahydro-pyrimido-[4,5-d]pyrimidine-carboxylates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is favored due to its efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl hexahydro-2,6-dioxo-4-pyrimidineacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and amines are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine diones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Ethyl hexahydro-2,6-dioxo-4-pyrimidineacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl hexahydro-2,6-dioxo-4-pyrimidineacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of DNA repair enzymes, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Ethyl hexahydro-2,6-dioxo-4-pyrimidineacetate can be compared with other pyrimidine derivatives:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block for the synthesis of biologically active molecules, and its applications in medicine and industry continue to be explored.

Properties

CAS No.

23994-67-4

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

ethyl 2-(2,6-dioxo-1,3-diazinan-4-yl)acetate

InChI

InChI=1S/C8H12N2O4/c1-2-14-7(12)4-5-3-6(11)10-8(13)9-5/h5H,2-4H2,1H3,(H2,9,10,11,13)

InChI Key

RXHKVIRVWWXJDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC(=O)NC(=O)N1

Origin of Product

United States

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